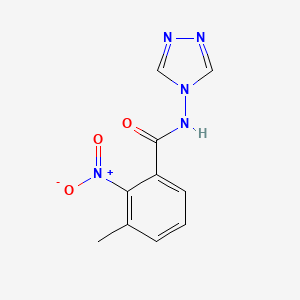
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 3-methyl group, a 2-nitro group, and a 4H-1,2,4-triazol-4-yl group. The presence of the triazole ring is particularly significant due to its widespread use in medicinal chemistry for its ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Nitration of 3-Methylbenzamide: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Formation of the Triazole Ring: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate undergoes cyclization with formic acid to yield the 1,2,4-triazole ring.
Coupling Reaction: Finally, the triazole derivative is coupled with 3-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, and the employment of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Reduction: 3-Methyl-2-amino-N-(4H-1,2,4-triazol-4-yl)benzamide
Substitution: Various substituted triazole derivatives
Oxidation: 3-Carboxy-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
科学研究应用
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用机制
The mechanism of action of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
2-Nitrobenzamide: Lacks the triazole ring but shares the nitrobenzamide core structure.
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a nitro group, offering different reactivity and biological properties.
Uniqueness
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the combination of the nitro group and the triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and the potential for multiple applications in medicinal and industrial chemistry.
属性
CAS 编号 |
600126-55-4 |
|---|---|
分子式 |
C10H9N5O3 |
分子量 |
247.21 g/mol |
IUPAC 名称 |
3-methyl-2-nitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C10H9N5O3/c1-7-3-2-4-8(9(7)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16) |
InChI 键 |
SMSFLSUIJAYHAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


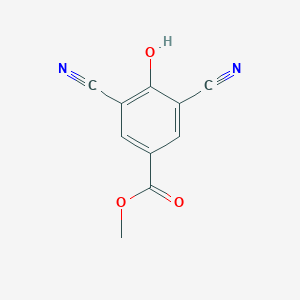
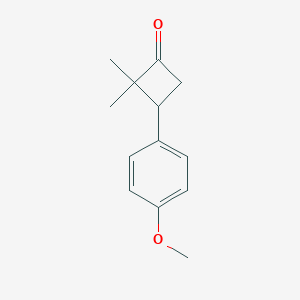
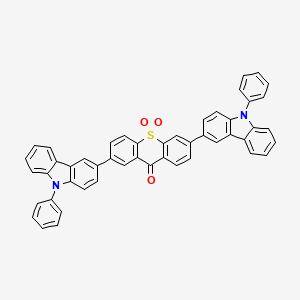
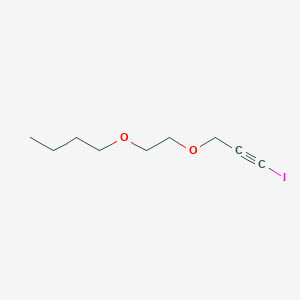
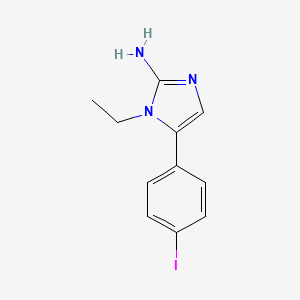

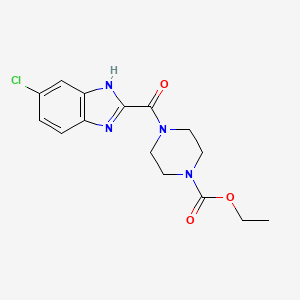
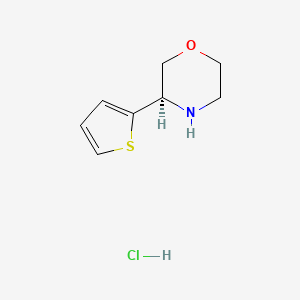
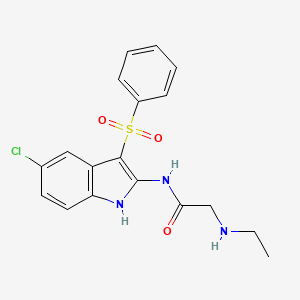
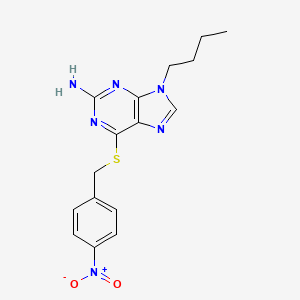
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
